molecular formula C10H12N2O4S B8537793 N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide CAS No. 54029-56-0

N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide

Cat. No. B8537793
CAS RN: 54029-56-0
M. Wt: 256.28 g/mol
InChI Key: QJWXILRSYMNYRS-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

1.4 G. of 1-acetamido-2-nitro-4-methoxymethylthiobenzene is treated on a steam bath for 15 minutes with 3 ml. 5N sodium hydroxide and 6 ml. methanol. The mixture is concentrated, extracted with chloroform and the chloroform extracts dried and stripped yielding 1-amino-2-nitro-4-methoxymethylthiobenzene as a red solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][O:13][CH3:14])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16])(=O)C.[OH-].[Na+]>CO>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][O:13][CH3:14])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)SCOC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform extracts dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SCOC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.